molecular formula C36H30O15 B3086563 5,5',5''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triisophthalic acid CAS No. 1159974-70-5

5,5',5''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triisophthalic acid

Cat. No.: B3086563
CAS No.: 1159974-70-5
M. Wt: 702.6 g/mol
InChI Key: MFCUYYDNBBTQKD-UHFFFAOYSA-N
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Description

5,5',5''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triisophthalic acid is a useful research compound. Its molecular formula is C36H30O15 and its molecular weight is 702.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of coordination polymers , suggesting that its targets could be metal ions or complexes in these materials.

Mode of Action

The compound acts as a semi-rigid multidentate carboxylate linker , which means it can bind to multiple targets simultaneously. This allows it to form complex structures with other molecules or ions, such as in the formation of coordination polymers .

Biochemical Pathways

Its role in the formation of coordination polymers suggests that it may influence the assembly and disassembly of these structures .

Result of Action

The primary result of the compound’s action is the formation of coordination polymers . These are complex structures formed by the coordination of metal ions with organic ligands. The specific properties of these polymers can vary widely depending on the exact nature of the ligands and metal ions involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the formation of coordination polymers often occurs under specific conditions of temperature and pressure . Additionally, the presence of other ions or molecules can influence the structure of the resulting polymers .

Properties

IUPAC Name

5-[[3,5-bis[(3,5-dicarboxyphenoxy)methyl]-2,4,6-trimethylphenyl]methoxy]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O15/c1-16-28(13-49-25-7-19(31(37)38)4-20(8-25)32(39)40)17(2)30(15-51-27-11-23(35(45)46)6-24(12-27)36(47)48)18(3)29(16)14-50-26-9-21(33(41)42)5-22(10-26)34(43)44/h4-12H,13-15H2,1-3H3,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCUYYDNBBTQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)C)COC3=CC(=CC(=C3)C(=O)O)C(=O)O)C)COC4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5',5''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triisophthalic acid
Reactant of Route 2
5,5',5''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triisophthalic acid
Reactant of Route 3
5,5',5''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triisophthalic acid
Reactant of Route 4
5,5',5''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triisophthalic acid
Reactant of Route 5
5,5',5''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triisophthalic acid
Reactant of Route 6
5,5',5''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triisophthalic acid

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